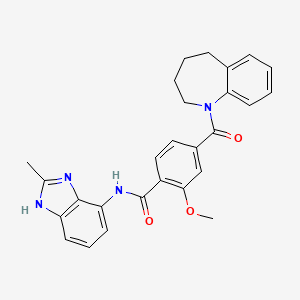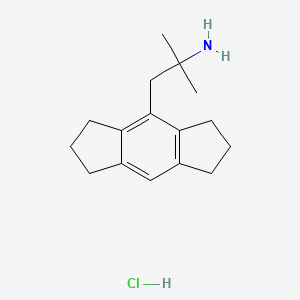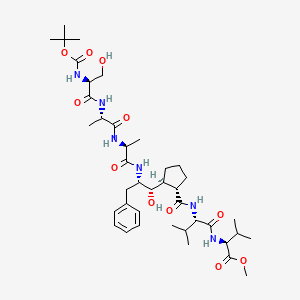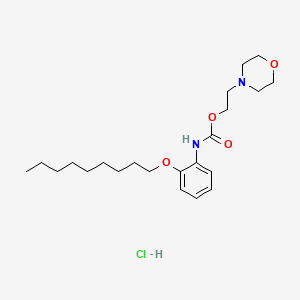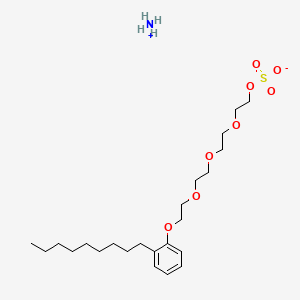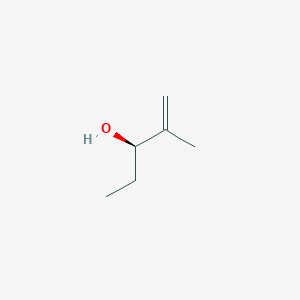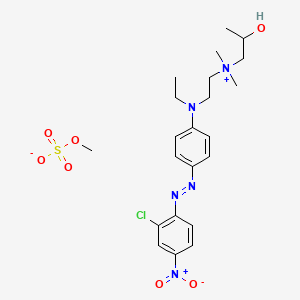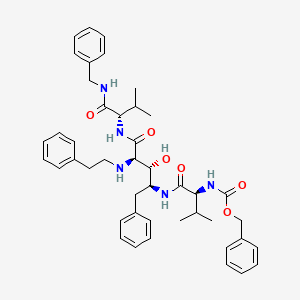
Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic 22,42-(4,6,6'-trihydroxy(1,1'-biphenyl)-3',2-diyl) deriv., (2(2R),4(2S))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic 22,42-(4,6,6’-trihydroxy(1,1’-biphenyl)-3’,2-diyl) deriv., (2(2R),4(2S))- is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxyl, hydroxyl, and phenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and cyclization. Common reagents used in these steps may include protecting agents like benzyl chloroformate, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxyl groups to alcohols.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine derivatives: Compounds with similar glycine-based structures.
Phenylmethoxycarbonyl compounds: Compounds with similar protecting groups.
Chlorophenoxy compounds: Compounds with similar halogenated aromatic rings.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and cyclic motifs, making it a versatile molecule for various applications.
Eigenschaften
CAS-Nummer |
164515-57-5 |
|---|---|
Molekularformel |
C51H43Cl2N5O16 |
Molekulargewicht |
1052.8 g/mol |
IUPAC-Name |
(2R)-3-[4-[[(1R,13S,16S,17R,28R)-28-amino-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]-3-chlorophenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C51H43Cl2N5O16/c1-71-50(69)42-29-19-27(59)20-34(61)39(29)28-15-24(8-10-33(28)60)41-47(65)58-43(48(66)57-42)44(62)25-9-12-36(31(53)16-25)74-38-18-26(40(54)46(64)56-41)17-37(45(38)63)73-35-11-7-23(13-30(35)52)14-32(49(67)68)55-51(70)72-21-22-5-3-2-4-6-22/h2-13,15-20,32,40-44,59-63H,14,21,54H2,1H3,(H,55,70)(H,56,64)(H,57,66)(H,58,65)(H,67,68)/t32-,40-,41-,42+,43+,44-/m1/s1 |
InChI-Schlüssel |
OEBJGXGIGGEAIM-YJXGZTLTSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)[C@H](C(=O)N4)N)OC7=C(C=C(C=C7)C[C@H](C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O |
Kanonische SMILES |
COC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)C(C(=O)N4)N)OC7=C(C=C(C=C7)CC(C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


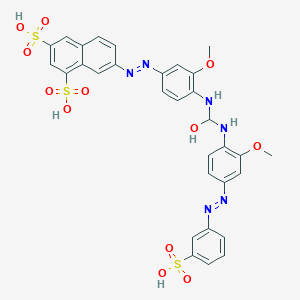
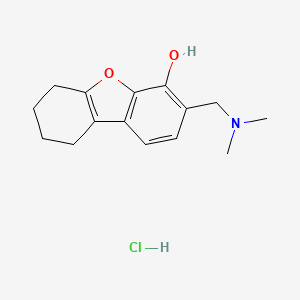
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


